2-Bromo-5-(trifluoromethyl)benzoic acid
Overview
Description
2-Bromo-5-(trifluoromethyl)benzoic acid is a compound of interest in various fields of chemistry and material science due to its unique structural features. The presence of a bromo group and a trifluoromethyl group attached to a benzoic acid core renders it a valuable intermediate for the synthesis of a wide range of chemical products, including pharmaceuticals and agrochemicals.
Synthesis Analysis
The synthesis of related brominated and trifluoromethylated benzoic acid derivatives involves multi-step chemical processes. For instance, Yi Zhang et al. (2022) described a scalable and cost-effective industrial process for synthesizing a key intermediate for SGLT2 inhibitors, starting from dimethyl terephthalate and involving steps such as nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization, with a total yield of 24% (Zhang et al., 2022).
Molecular Structure Analysis
Molecular structure determinations of bromonium ions and their reactions offer insights into the interactions and configurations critical for understanding the behavior of brominated compounds in chemical syntheses. A. A. Neverov et al. (2003) investigated the structure and reaction mechanisms of bis(pyridine)-based bromonium ions, which can shed light on the molecular interactions involving brominated benzoic acid derivatives (Neverov et al., 2003).
Chemical Reactions and Properties
The chemical reactivity of brominated and trifluoromethylated compounds is influenced by the presence of these functional groups. J. Porwisiak and M. Schlosser (1996) demonstrated various synthetically useful reactions starting from 1-Bromo-3,5-bis(trifluoromethyl)benzene, highlighting the versatility of such compounds as starting materials for organometallic synthesis (Porwisiak & Schlosser, 1996).
Scientific Research Applications
Intermediate in Pharmaceutical Manufacturing : 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a compound similar to 2-Bromo-5-(trifluoromethyl)benzoic acid, is used as a key intermediate for the synthesis of a family of Sodium-glucose co-transporter 2 (SGLT2) inhibitors, promising for diabetes therapy. This process demonstrates scalability and cost-effectiveness in manufacturing (Zhang et al., 2022).
Biological Activity Studies : Synthesis and biological activity studies of a Cadmium (II) complex derived from a similar azo ligand (5-Bromo-2-dimethyl amino benzoic acid) have been conducted, indicating potential applications in antifungal and antibacterial treatments (Jaber et al., 2021).
Spectroscopic and Biological Activity Analysis : A study on 2-amino-5-bromo benzoic acid, a compound structurally similar to 2-Bromo-5-(trifluoromethyl)benzoic acid, used spectroscopic techniques for structural analysis and explored its biological activity, including inhibition activity against protein tyrosine kinase (Xavier & Joe, 2011).
Organometallic Synthesis : Research demonstrates that derivatives of 2-Bromo-5-(trifluoromethyl)benzoic acid can be useful in organometallic synthesis, offering a versatile starting material for creating phenylmagnesium, phenyllithium, and phenylcopper intermediates (Porwisiak & Schlosser, 1996).
Synthesis of Bioactive Molecules : The compound has been used in a novel and efficient process for the indirect trifluoromethylation to construct bioactive isocoumarin skeletons, highlighting its significance in medicinal chemistry (Zhou et al., 2020).
Synthesis of Crystal Structures : The compound is also used in synthesizing different crystal structures and studying their properties, such as molecular electrostatic potential, which is crucial in understanding the nature of molecular interactions (Pramanik et al., 2019).
Radiosynthesis Applications : In another study, 2-Bromo-5-(trifluoromethyl)benzoic acid derivatives were used for the radiosynthesis of potential glucose transporter tracers, demonstrating its use in medical imaging (Mertens et al., 2001).
Safety And Hazards
“2-Bromo-5-(trifluoromethyl)benzoic acid” is classified as harmful by inhalation, in contact with skin, and if swallowed . It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves, protective clothing, eye protection, and face protection .
properties
IUPAC Name |
2-bromo-5-(trifluoromethyl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF3O2/c9-6-2-1-4(8(10,11)12)3-5(6)7(13)14/h1-3H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REBQGRPKXYIJDC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)C(=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70570629 | |
Record name | 2-Bromo-5-(trifluoromethyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70570629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-5-(trifluoromethyl)benzoic acid | |
CAS RN |
1483-56-3 | |
Record name | 2-Bromo-5-(trifluoromethyl)benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1483-56-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-5-(trifluoromethyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70570629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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